molecular formula C25H27ClF2N8O4S2 B12373604 Inupadenant hydrochloride CAS No. 2411004-22-1

Inupadenant hydrochloride

Cat. No.: B12373604
CAS No.: 2411004-22-1
M. Wt: 641.1 g/mol
InChI Key: DDVRGKDOXQCEQN-YZNDQDBRSA-N
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Description

Inupadenant hydrochloride is a small molecule antagonist specifically targeting the adenosine A2A receptor (A2AR). This receptor is primarily found on immune cells and plays a crucial role in modulating immune responses. This compound is being investigated for its potential in immuno-oncology, particularly in enhancing antitumor activity by inhibiting the immunosuppressive effects of adenosine in the tumor microenvironment .

Preparation Methods

The synthesis of Inupadenant hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining consistency and quality .

Chemical Reactions Analysis

Inupadenant hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

Inupadenant hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Inupadenant hydrochloride exerts its effects by specifically targeting and inhibiting the adenosine A2A receptor on immune cells. This inhibition prevents the immunosuppressive effects of adenosine, thereby promoting the activation and proliferation of immune cells, particularly T cells. The molecular targets and pathways involved include the ATP-adenosine pathway, which is known to modulate immune responses in pathological conditions. By blocking the A2A receptor, this compound enhances the antitumor immune response, making it a promising candidate in cancer immunotherapy .

Comparison with Similar Compounds

Inupadenant hydrochloride is compared with other adenosine A2A receptor antagonists, such as:

    Ciforadenant: Another A2A receptor antagonist with similar immuno-oncology applications.

    PBF-509: A selective A2A receptor antagonist being investigated for its potential in cancer therapy.

    AZD4635: An A2A receptor antagonist developed by AstraZeneca for use in combination with other cancer treatments.

What sets this compound apart is its high selectivity for the A2A receptor and its ability to remain potent at high adenosine concentrations, which are often found in the tumor microenvironment. This unique profile enhances its antitumor activity compared to other A2A receptor antagonists .

Properties

CAS No.

2411004-22-1

Molecular Formula

C25H27ClF2N8O4S2

Molecular Weight

641.1 g/mol

IUPAC Name

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride

InChI

InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1

InChI Key

DDVRGKDOXQCEQN-YZNDQDBRSA-N

Isomeric SMILES

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl

Canonical SMILES

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl

Origin of Product

United States

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